REACTION_CXSMILES
|
C1(S([N:10]2[CH2:17][CH:16]3[N:18]([CH3:19])[CH:12]([CH2:13][O:14][CH2:15]3)[CH2:11]2)(=O)=O)C=CC=CC=1.C1(C)C=CC=CC=1.[ClH:27]>C1(C)C(C)=CC=CC=1>[ClH:27].[CH3:19][N:18]1[CH:12]2[CH2:11][NH:10][CH2:17][CH:16]1[CH2:15][O:14][CH2:13]2 |f:4.5|
|
Name
|
7-benzenesulfonyl-9-methyl-3-oxa-7,9-diaza-bicyclo[3.3.1]nonane
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1CC2COCC(C1)N2C
|
Name
|
sodium dihydro-bis(2-methoxyethoxy)aluminate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.423 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 140° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of the
|
Type
|
TEMPERATURE
|
Details
|
Cooled to 23° C.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with tert-butyl methyl ether
|
Type
|
EXTRACTION
|
Details
|
, extracted twice with tert-butyl methyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered, to the filtrate
|
Type
|
ADDITION
|
Details
|
was added ethanol (5 ml) and chlorotrimethylsilane (ca. 0.5 ml)
|
Type
|
CUSTOM
|
Details
|
all volatiles were removed in vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN1C2COCC1CNC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |